molecular formula C20H15OP B8048731 2-Naphthalen-2-ylphosphonoylnaphthalene

2-Naphthalen-2-ylphosphonoylnaphthalene

Cat. No.: B8048731
M. Wt: 302.3 g/mol
InChI Key: AVYNHFVZHONTQU-UHFFFAOYSA-N
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Description

2-Naphthalen-2-ylphosphonoylnaphthalene is an organophosphorus compound characterized by the presence of two naphthyl groups attached to a phosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthalen-2-ylphosphonoylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 2-naphthylmagnesium bromide with phosphorus trichloride, followed by oxidation with hydrogen peroxide. Another method includes the use of 2-naphthyl lithium reagents reacting with phosphorus trichloride, followed by oxidation .

Industrial Production Methods

Industrial production of di(2-naphthyl)phosphine oxide typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-ylphosphonoylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted phosphine oxides with different aromatic or aliphatic groups .

Scientific Research Applications

2-Naphthalen-2-ylphosphonoylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which di(2-naphthyl)phosphine oxide exerts its effects involves its ability to interact with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers and facilitating catalytic reactions. In biological systems, it can interact with enzymes and other proteins, modulating their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine oxide
  • Diphenylphosphine oxide
  • Di(2-thienyl)phosphine oxide

Uniqueness

2-Naphthalen-2-ylphosphonoylnaphthalene is unique due to the presence of naphthyl groups, which provide distinct electronic and steric properties compared to other phosphine oxides. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and steric hindrance .

Properties

IUPAC Name

2-naphthalen-2-ylphosphonoylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYNHFVZHONTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)P(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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